molecular formula C22H18N2O2S B2641661 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 476284-18-1

4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2641661
CAS RN: 476284-18-1
M. Wt: 374.46
InChI Key: BJCSSLYTLGYMQP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Mesomorphic Properties

A study details the synthesis of a series of calamitic liquid crystals, 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles, which include a benzothiazole core and a terminal methoxy group. These compounds exhibit mesomorphic properties, including enantiotropic nematic and smectic C phases, indicating potential applications in liquid crystal technology Ha et al., 2010.

Antihyperglycemic Agents

Research into benzothiazole derivatives for antidiabetic treatment identified several compounds with significant activity. One study focused on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, leading to the development of a candidate drug for diabetes mellitus, demonstrating the compound's potential as an antihyperglycemic agent Nomura et al., 1999.

Histone Deacetylase Inhibitors for Alzheimer's Disease

A series of 5-aroylindolyl-substituted hydroxamic acids, including a compound with a benzothiazole component, showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound was found to decrease the phosphorylation and aggregation of tau proteins, suggesting its potential application in treating Alzheimer's disease Lee et al., 2018.

Corrosion Inhibitors

Benzothiazole derivatives have been synthesized and shown to significantly inhibit steel corrosion in acidic solutions. Their efficiency as corrosion inhibitors indicates potential applications in protecting materials against corrosion Hu et al., 2016.

Antimicrobial and Antitumor Activities

Several benzothiazole derivatives have been synthesized with demonstrated anti-CMV activities and antitumor activity against PC3 cells in vitro, indicating their potential application in developing new therapeutic agents Yuguoa, 2012.

Safety And Hazards

The safety and hazards associated with “4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” are not specified in the available resources .

properties

IUPAC Name

4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-26-18-11-12-19-20(14-18)27-22(23-19)24-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCSSLYTLGYMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

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